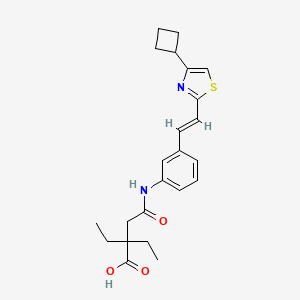

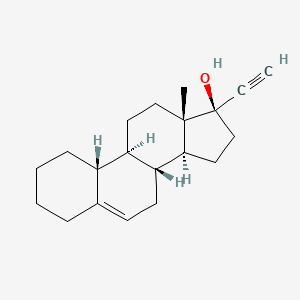

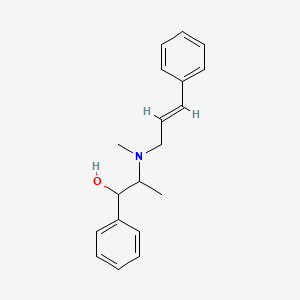

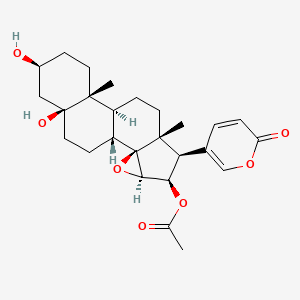

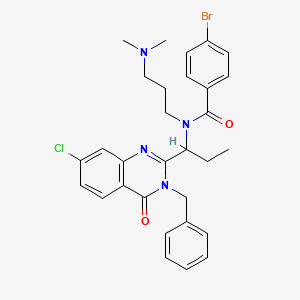

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

説明

CK0106023 was specific inhibitor of KSP. In tumor-bearing mice, CK0106023 exhibited antitumor activity comparable to or exceeding that of paclitaxel and caused the formation of monopolar mitotic figures identical to those produced in cultured cells. KSP was most abundant in proliferating human tissues and was absent from cultured postmitotic neurons.

科学的研究の応用

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been extensively studied for their medicinal properties, with a focus on their synthesis and potential as antitumor agents. For instance, quinazoline antifolates targeting thymidylate synthase inhibitors have been synthesized and tested for their ability to inhibit the growth of tumor cells. These compounds, including those with various substituents at the C2 position, have demonstrated enhanced potency in culture and significant aqueous solubility improvements, suggesting their potential for further study as antitumor agents in vivo (Marsham et al., 1989).

Synthesis and Chemical Reactivity

The synthesis of quinazoline derivatives often involves complex reactions that yield a variety of compounds with potential biological activity. For example, the reaction of 3-amino-2H-azirines with picramic acid led to the synthesis of quinazoline and 1,3-benzoxazole derivatives, highlighting the chemical versatility and potential for creating compounds with diverse biological activities (Villalgordo et al., 1990).

Potential Antitumor Activity

Quinazoline derivatives have been designed and synthesized with water solubility in mind to facilitate in vivo evaluation. Some derivatives have shown to be significantly more water-soluble and up to 6-fold more cytotoxic than their predecessors, retaining novel biochemical characteristics that could make them interesting candidates for antitumor activity studies (Bavetsias et al., 2002).

作用機序

Target of Action

CK0106023 is a potent inhibitor of Kinesin Spindle Protein (KSP) , also known as Eg5 . KSP is a member of the kinesin superfamily of microtubule motor proteins, playing a crucial role in mitosis as it is required for the formation of a bipolar spindle .

Mode of Action

CK0106023 acts as an allosteric inhibitor of the KSP motor domain ATPase . It specifically binds to KSP, causing a change in the protein’s conformation that affects its activity . The compound has been shown to be specific for KSP among five kinesins tested .

Biochemical Pathways

The inhibition of KSP by CK0106023 impacts the normal formation of the bipolar mitotic spindle, leading to mitotic arrest . This arrest is characterized by the formation of monoastral spindles . The disruption of this key mitotic process can lead to apoptosis in transformed cells .

Pharmacokinetics

The compound has been shown to have a Ki of 12 nM, indicating a strong binding affinity .

Result of Action

CK0106023 causes mitotic arrest and growth inhibition in several human tumor cell lines . In tumor-bearing mice, CK0106023 exhibited antitumor activity comparable to or exceeding that of paclitaxel . It also caused the formation of monopolar mitotic figures identical to those produced in cultured cells .

Action Environment

The action of CK0106023 is influenced by the cellular environment. KSP is most abundant in proliferating human tissues and is absent from cultured postmitotic neurons . Therefore, the action, efficacy, and stability of CK0106023 may be influenced by the proliferative state of the cells and tissue types.

特性

IUPAC Name |

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLDHUUSWUATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955247 | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)- | |

CAS RN |

336115-72-1 | |

| Record name | CK-0106023 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CK-0106023 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of CK0106023?

A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.

Q2: How potent is CK0106023 compared to other known KSP inhibitors?

A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []

Q3: Is CK0106023 specific to KSP?

A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.

Q4: What is the structural characterization of CK0106023?

A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.

Q5: What is the in vivo efficacy of CK0106023?

A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。